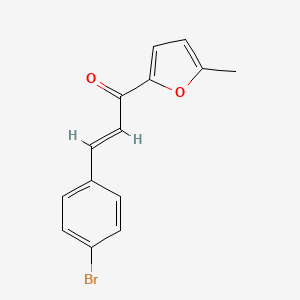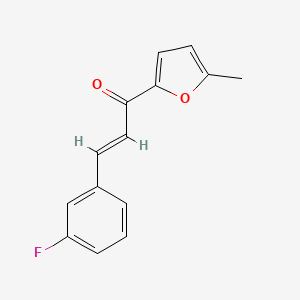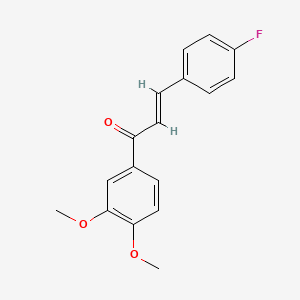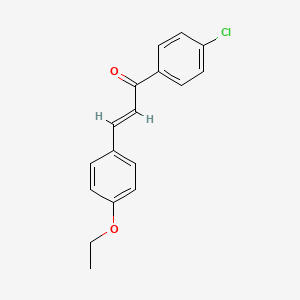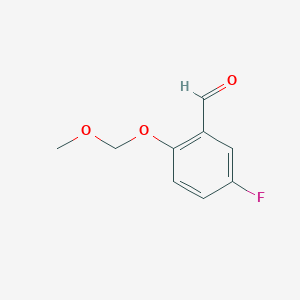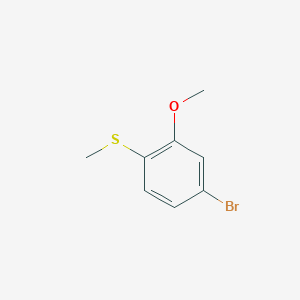
(4-Bromo-2-methoxyphenyl)(methyl)sulfane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bromophenol Derivatives Research
Research on bromophenol derivatives, which are structurally related to (4-Bromo-2-methoxyphenyl)(methyl)sulfane, has been conducted. For instance, bromophenol derivatives isolated from the red alga Rhodomela confervoides have been studied. These compounds, including various bromophenols with methoxy groups, were analyzed for their structure and activity against human cancer cell lines and microorganisms. However, they were found inactive in these applications (Zhao et al., 2004).
Synthesis of Triazoloquinoline Derivatives
The synthesis of triazoloquinoline derivatives, which involve compounds similar to this compound, has been explored. For instance, ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate was synthesized, highlighting the potential utility of bromo-methoxyphenyl compounds in the synthesis of complex organic structures (Pokhodylo & Obushak, 2019).
Catalyzed C-S Coupling Reactions
Studies have been conducted on the catalyzed C-S coupling reactions involving compounds similar to this compound. For instance, the C-S coupling reaction of benzenethiol and 1-bromo-4-methoxybenzene to synthesize (4-methoxyphenyl)(phenyl)sulfane has been investigated, indicating the relevance of such compounds in catalytic processes (Wang et al., 2014).
Antileukotrienic Agents Synthesis
Research into the synthesis of potential antileukotrienic agents involves compounds structurally related to this compound. For instance, the synthesis of compounds like 2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid as potential antileukotrienic drugs has been described, highlighting the role of such compounds in medicinal chemistry (Jampílek et al., 2004).
Palladium Catalyzed Nucleophilic Substitution
The palladium-catalyzed nucleophilic substitution of aryl halides by thiolate anions is another area of research relevant to this compound. This process is useful for preparing symmetrical or unsymmetrical diaryl sulfides and aryl alkyl sulfides, indicating the applicability of bromo-methoxyphenyl compounds in organic synthesis (Migita et al., 1980).
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-2-methoxy-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLLATDFEQVAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
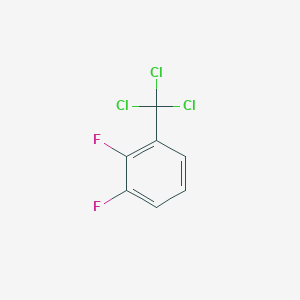
![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
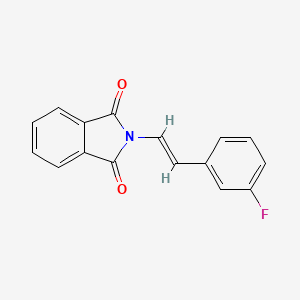
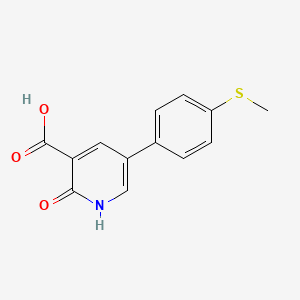
![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)
